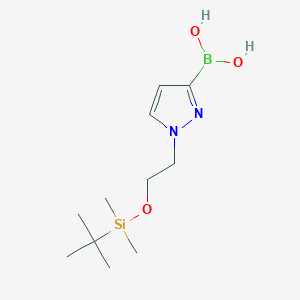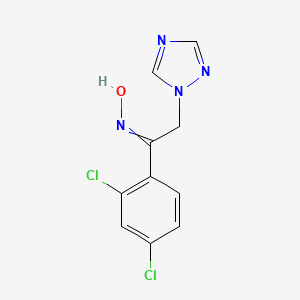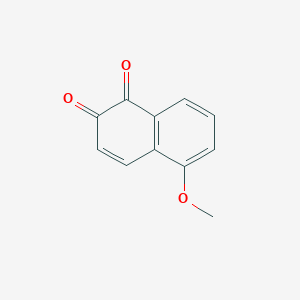
5-Methoxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxynaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring substituted with a methoxy group at the 5-position and two ketone groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxynaphthalene-1,2-dione typically involves the oxidation of 5-methoxynaphthalene. One common method is the use of chromium trioxide in acetic acid, which facilitates the oxidation process . Another approach involves the use of cerium compounds, which offer a milder oxidation pathway .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or cerium compounds in mild conditions.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, which have significant biological and chemical properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxynaphthalene-1,2-dione involves its redox properties. The compound can undergo one-electron reduction to form semiquinones, which are unstable intermediates that react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound can be reduced by two electrons to form hydroquinone, which has different biological activities .
Comparison with Similar Compounds
Naphthoquinone: The parent compound with similar redox properties.
5-Hydroxy-1,4-naphthoquinone: Another derivative with hydroxyl substitution, known for its biological activities.
2-Methyl-1,4-naphthoquinone: A synthetic analog of vitamin K with distinct biological functions.
Uniqueness: 5-Methoxynaphthalene-1,2-dione is unique due to its methoxy substitution, which enhances its biological activity and makes it a valuable compound for various applications. Its ability to generate ROS and interfere with cellular processes sets it apart from other naphthoquinones.
Properties
CAS No. |
61539-67-1 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-methoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O3/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-6H,1H3 |
InChI Key |
VVCISDXAHHGMBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


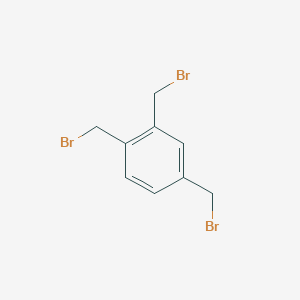
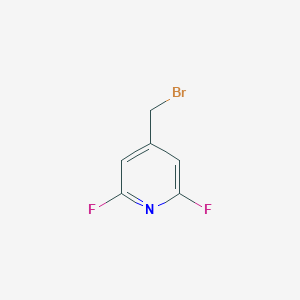
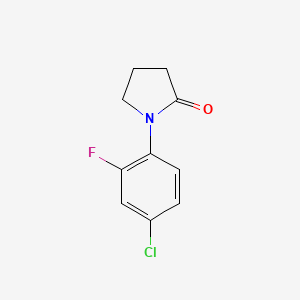
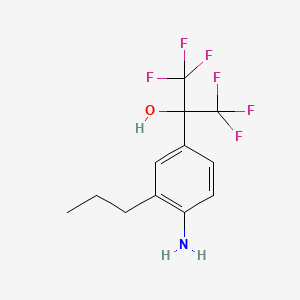
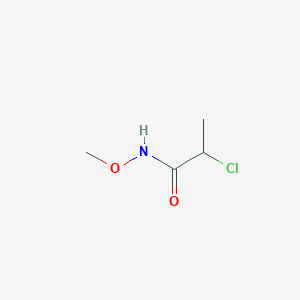
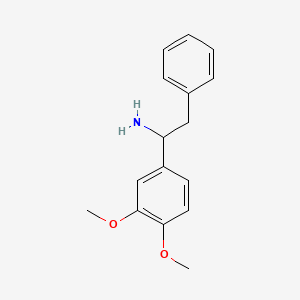

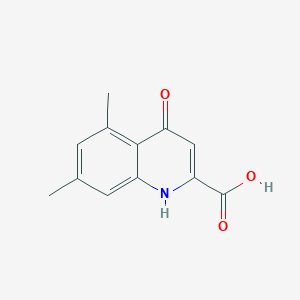
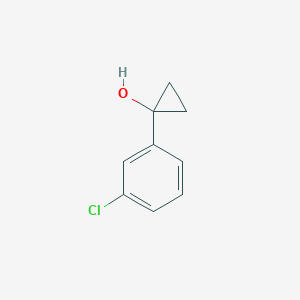
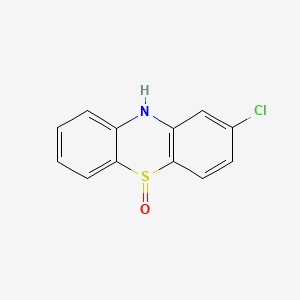
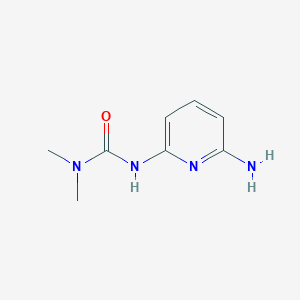
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8707200.png)
